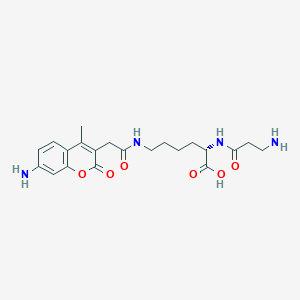

beta-Ala-Lys-N(epsilon)-AMCA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé est largement utilisé comme un rapporteur fluorescent dans diverses études biologiques et chimiques en raison de sa capacité à émettre de la fluorescence lors de l'excitation . Le composé est particulièrement utile pour étudier les systèmes de transport des oligopeptides et a des applications dans la recherche sur la délivrance de médicaments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'A-Ala-Lys(AMCA) implique la conjugaison de la bêta-alanyl-L-lysine avec l'acide 7-amino-4-méthylcoumarine-3-acétique. Le processus comprend généralement les étapes suivantes :

Protection des groupes amines : Les groupes amines de la bêta-alanyl-L-lysine sont protégés à l'aide de groupes protecteurs appropriés pour éviter les réactions indésirables.

Réaction de couplage : La bêta-alanyl-L-lysine protégée est ensuite couplée à l'acide 7-amino-4-méthylcoumarine-3-acétique en utilisant un réactif de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) ou la 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDC).

Déprotection : Les groupes protecteurs sont éliminés pour obtenir le produit final, A-Ala-Lys(AMCA).

Méthodes de production industrielle

La production industrielle d'A-Ala-Lys(AMCA) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

A-Ala-Lys(AMCA) peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Les groupes amino et carboxyle dans A-Ala-Lys(AMCA) peuvent participer à des réactions de substitution, conduisant à la formation de dérivés

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés pour les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

Applications de la recherche scientifique

A-Ala-Lys(AMCA) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme sonde fluorescente pour étudier les réactions chimiques et les interactions moléculaires.

Biologie : Employé dans l'imagerie cellulaire et le suivi des biomolécules en raison de ses propriétés fluorescentes

Industrie : Appliqué dans le développement de biosenseurs et d'outils de diagnostic.

Mécanisme d'action

Le mécanisme d'action d'A-Ala-Lys(AMCA) implique sa capacité à émettre de la fluorescence lors de l'excitation. Le composé est absorbé par les cellules par l'intermédiaire de transporteurs d'oligopeptides tels que PEPT1 et PEPT2. Une fois à l'intérieur de la cellule, il peut être utilisé pour suivre et étudier divers processus biologiques . La fluorescence émise par A-Ala-Lys(AMCA) permet aux chercheurs de visualiser et de quantifier l'absorption cellulaire et les activités de transport .

Applications De Recherche Scientifique

Biosensor for Peptide Transport Activity

One of the prominent applications of beta-Ala-Lys-N(epsilon)-AMCA is its use as a biosensor to measure peptide transport activity in renal cells. A study investigated its efficacy in assessing the transport capabilities of the PEPT1 and PEPT2 transporters, which are crucial for the reabsorption of peptides in the kidneys.

- Methodology : Brush border membrane vesicles (BBMV) from kidney tissues were utilized to evaluate the uptake of this compound under varying pH and concentration conditions.

- Findings : The study found that the compound accumulated significantly within the vesicles at specific pH levels, demonstrating its potential as a reliable biosensor for monitoring peptide transport dynamics in renal physiology .

Fluorescent Reporter in Neoplastic Glial Cells

This compound has also been employed as a fluorescent reporter molecule in studies involving human neoplastic glial cells. This application is particularly relevant for understanding the expression and function of peptide transporters in cancer biology.

- Study Insights : Research indicated that this compound specifically accumulates in astrocytic lineage cells, enabling researchers to analyze the expression levels of the hPepT2 transporter. The accumulation was correlated with tumor differentiation grades, suggesting that this compound can serve as a diagnostic tool for gliomas .

- Techniques Used : Immunocytochemistry and Northern blot analysis were utilized to quantify mRNA levels and visualize transporter expression, underscoring the compound's utility in cancer research.

Investigating Transport Mechanisms

The compound has been instrumental in elucidating the mechanisms of peptide transport across cellular membranes. Its fluorescent properties allow for real-time observation of peptide uptake and distribution within cells.

- Experimental Approach : Studies have employed this compound to track its transport across intestinal organoids, providing insights into how peptides are absorbed in the gut and their subsequent systemic distribution .

- Outcomes : Such investigations contribute to a deeper understanding of nutrient absorption processes and can inform therapeutic strategies targeting intestinal disorders.

Potential Therapeutic Applications

Given its role in peptide transport, this compound may have implications in drug delivery systems, particularly for peptidomimetic drugs designed to exploit these transport pathways.

- Research Directions : Future studies may explore its potential as a carrier for therapeutic peptides or drugs that require specific transport mechanisms to enhance bioavailability and efficacy.

- Therapeutic Relevance : By leveraging the natural peptide transport systems, formulations incorporating this compound could improve treatment outcomes for conditions such as metabolic disorders or cancer.

Data Summary Table

Mécanisme D'action

The mechanism of action of A-Ala-Lys(AMCA) involves its ability to emit fluorescence upon excitation. The compound is taken up by cells through oligopeptide transporters such as PEPT1 and PEPT2. Once inside the cell, it can be used to track and study various biological processes . The fluorescence emitted by A-Ala-Lys(AMCA) allows researchers to visualize and quantify cellular uptake and transport activities .

Comparaison Avec Des Composés Similaires

Composés similaires

Certains composés similaires à A-Ala-Lys(AMCA) comprennent :

Carnosine : Un dipeptide composé de bêta-alanine et d'histidine.

Aspartame : Un édulcorant artificiel composé d'acide aspartique et de phénylalanine.

N-acétyl-aspartate : Un dérivé de l'acide aspartique.

N-acétyl-lysine : Un dérivé de la lysine.

Unicité

A-Ala-Lys(AMCA) est unique en raison de ses propriétés fluorescentes, ce qui en fait un excellent outil pour étudier le transport des oligopeptides et l'absorption cellulaire. Contrairement à d'autres composés similaires, A-Ala-Lys(AMCA) peut être facilement suivi et quantifié à l'aide de la spectroscopie de fluorescence .

Activité Biologique

β-Ala-Lys-N(ε)-AMCA (beta-Ala-Lys-7-amino-4-methylcoumarin-3-acetic acid) is a fluorescent dipeptide derivative that has garnered attention in biomedical research due to its specific interactions with peptide transport systems, particularly the human peptide transporter 2 (hPepT2). This compound serves as a valuable tool in studying glial cell functions, particularly in the context of gliomas and other neoplastic conditions.

β-Ala-Lys-N(ε)-AMCA is primarily recognized for its role as a substrate for the hPepT2 transporter, which is involved in the uptake of dipeptides in various cell types. Research has shown that this compound accumulates selectively in differentiated and dedifferentiated astrocytes, but not in oligodendrocytes or neurons . The accumulation of β-Ala-Lys-N(ε)-AMCA is indicative of the expression levels of hPepT2, which vary depending on the grade of glial cell differentiation.

Cellular Uptake Studies

In studies involving human glioma cell lines, such as U373-MG, it was demonstrated that these cells express hPepT2 mRNA and are capable of translocating β-Ala-Lys-N(ε)-AMCA into the cytoplasm. The uptake was not significantly altered by various hormonal stimuli, indicating a stable expression of the transporter under different physiological conditions .

Expression in Neoplastic Cells

A pivotal study highlighted that β-Ala-Lys-N(ε)-AMCA can be utilized as a reporter molecule to assess neoplastic glial cell function. In primary cultures of human glioblastoma, significant levels of hPepT2 mRNA were detected, correlating with the tumor's differentiation grade. Higher expression levels were noted in lower-grade gliomas compared to higher-grade tumors . This suggests that β-Ala-Lys-N(ε)-AMCA could be instrumental in evaluating tumor biology and potentially guiding therapeutic strategies.

Table 1: Summary of Research Findings

Applications in Cancer Research

The ability of β-Ala-Lys-N(ε)-AMCA to selectively accumulate in glioma cells makes it a promising candidate for targeted drug delivery systems. By conjugating cytotoxic agents to this dipeptide, researchers aim to enhance therapeutic efficacy while minimizing systemic toxicity. This approach is particularly relevant in developing treatments for high-grade gliomas where conventional therapies often fall short.

Propriétés

Formule moléculaire |

C21H28N4O6 |

|---|---|

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-(3-aminopropanoylamino)hexanoic acid |

InChI |

InChI=1S/C21H28N4O6/c1-12-14-6-5-13(23)10-17(14)31-21(30)15(12)11-19(27)24-9-3-2-4-16(20(28)29)25-18(26)7-8-22/h5-6,10,16H,2-4,7-9,11,22-23H2,1H3,(H,24,27)(H,25,26)(H,28,29)/t16-/m0/s1 |

Clé InChI |

BXZFTTVQAOLWHY-INIZCTEOSA-N |

SMILES isomérique |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN |

SMILES canonique |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)CCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.